molecular formula C19H21N5O2 B560057 Nvs-crf38 CAS No. 1207258-55-6

Nvs-crf38

Cat. No. B560057
M. Wt: 351.4
InChI Key: MEICIUGVENCLKP-UHFFFAOYSA-N
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Patent
US07994203B2

Procedure details

To a dispersion of 2-[4-(3,5-dimethyl-[1,2,4]triazol-1-yl)-5-methyl-2H-pyrazol-3-yloxy]-1-(4-methoxy-2-methyl-phenyl)-propan-1-one (0.905 g, 2.45 mmol) in 1,2-dichloroethane (20 ml) is added titanium tetrachloride (0.675 ml, 6.12 mmol). The reaction mixture is heated to 85° C. for 2.5 hours and then left at RT overnight. The mixture is quenched carefully with sat. NH4Cl (50 ml) and extracted with EtOAc (2×50 ml). The combined organic extracts are washed with NaHCO3 (50 ml), brine, dried over MgSO4 and concentrated in vacuo to afford a dark brown oil. The crude oil is then taken up in 10% Et2O/iso-hexane (50 ml) and the brown solution is sonicated: no precipitation occurred immediately, but after 2 hours large crystals form. The solid is collected and washed with iso-hexane to give a cream coloured solid. Purification of this solid by recrystallisation from hot Et2O (˜40 ml) yields the title compound as tan crystals; MS: m/z=352.1 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ 7.39 (1H, d), 7.01 (1H, d), 6.94 (1H, dd), 3.83 (3H, s), 2.30 (6H, s), 2.26 (6H, s), 2.11 (3H, s).
Name
2-[4-(3,5-dimethyl-[1,2,4]triazol-1-yl)-5-methyl-2H-pyrazol-3-yloxy]-1-(4-methoxy-2-methyl-phenyl)-propan-1-one
Quantity
0.905 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.675 mL
Type
catalyst
Reaction Step One
Name
Et2O iso-hexane
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:6]=[C:5]([CH3:7])[N:4]([C:8]2[C:12]([CH3:13])=[N:11][NH:10][C:9]=2[O:14][CH:15]([CH3:27])[C:16]([C:18]2[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][C:19]=2[CH3:26])=O)[N:3]=1>ClCCCl.CCOCC.CCCC(C)C.[Ti](Cl)(Cl)(Cl)Cl>[CH3:1][C:2]1[N:6]=[C:5]([CH3:7])[N:4]([C:8]2[C:12]([CH3:13])=[N:11][N:10]3[C:16]([C:18]4[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][C:19]=4[CH3:26])=[C:15]([CH3:27])[O:14][C:9]=23)[N:3]=1 |f:2.3|

Inputs

Step One
Name
2-[4-(3,5-dimethyl-[1,2,4]triazol-1-yl)-5-methyl-2H-pyrazol-3-yloxy]-1-(4-methoxy-2-methyl-phenyl)-propan-1-one
Quantity
0.905 g
Type
reactant
Smiles
CC1=NN(C(=N1)C)C1=C(NN=C1C)OC(C(=O)C1=C(C=C(C=C1)OC)C)C
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCCl
Name
Quantity
0.675 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Two
Name
Et2O iso-hexane
Quantity
50 mL
Type
solvent
Smiles
CCOCC.CCCC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is quenched carefully with sat. NH4Cl (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×50 ml)
WASH
Type
WASH
Details
The combined organic extracts are washed with NaHCO3 (50 ml), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a dark brown oil
CUSTOM
Type
CUSTOM
Details
the brown solution is sonicated
CUSTOM
Type
CUSTOM
Details
no precipitation
WAIT
Type
WAIT
Details
after 2 hours large crystals form
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solid is collected
WASH
Type
WASH
Details
washed with iso-hexane
CUSTOM
Type
CUSTOM
Details
to give a cream
CUSTOM
Type
CUSTOM
Details
Purification of this solid
CUSTOM
Type
CUSTOM
Details
by recrystallisation from hot Et2O (˜40 ml)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=NN(C(=N1)C)C=1C(=NN2C1OC(=C2C2=C(C=C(C=C2)OC)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.